molecular formula C19H20ClFN2O B1327356 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-29-4

3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327356
CAS No.: 898783-29-4
M. Wt: 346.8 g/mol
InChI Key: FZUUSZYUQMIJQR-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature clearly delineates the structural components of the molecule, indicating the presence of a 3-chloro-4-fluorophenyl group connected via a carbonyl linkage to a 2-[(4-methylpiperazin-1-yl)methyl]phenyl moiety. The compound is assigned the Chemical Abstracts Service registry number 898783-29-4, which serves as its unique identifier in chemical databases.

The systematic name reflects the benzophenone core structure, where the carbonyl carbon serves as the central connecting point between two aromatic ring systems. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming substituted benzophenones, with the substituents clearly identified by their position numbers and chemical descriptions. Alternative synonyms include 3-chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone and 3-chloro-4-fluoro-2'-(4-methylpiperazin-1-ylmethyl)benzophenone.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-18(21)17(20)12-14/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUUSZYUQMIJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643884
Record name (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-29-4
Record name Methanone, (3-chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Benzophenone Core Synthesis

Parameter Description
Starting Material 3-chloro-4-fluoronitrobenzene or 3-chlorobenzophenone
Catalyst FeCl₃ (for electrophilic substitution) or 1% Pt/C (for hydrogenation)
Reaction Conditions Electrophilic substitution: controlled temperature, inert atmosphere
Hydrogenation: 0.5–0.8 MPa H₂ pressure, 60–80 °C, 5–10 hours
Yield 94–96% (for reduction step)
Purity >99.5% (after distillation and recrystallization)

Notes: The halogenated aniline intermediate is obtained by catalytic hydrogenation of the nitro precursor under hydrogen atmosphere using 1% Pt/C catalyst. The reaction is conducted in a gas-tight reactor with nitrogen purging to remove oxygen, followed by hydrogen pressurization. The crude product is purified by vacuum distillation to achieve high purity.

Introduction of 4-Methylpiperazinomethyl Group

Parameter Description
Reactants Halogenated benzophenone derivative + 4-methylpiperazine
Solvent Acetonitrile, ether, or other polar aprotic solvents
Catalyst/Base May include bases like triethylamine or catalysts to promote nucleophilic substitution
Temperature Ambient to reflux temperatures, optimized to minimize side reactions
Reaction Time Several hours (typically 4–12 hours)
Purification Column chromatography or recrystallization
Yield Variable, optimized by solvent and temperature control

Notes: The nucleophilic substitution or reductive amination involves the reaction of the benzophenone carbonyl or halogenated aromatic ring with 4-methylpiperazine. The reaction conditions are optimized to favor selective substitution at the desired position without affecting the halogen substituents.

Analytical Validation of the Product

To confirm the successful synthesis and purity of 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, the following analytical techniques are recommended:

Technique Purpose
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm substitution pattern and integration of piperazine methyl protons
Gas Chromatography-Mass Spectrometry (GC-MS) Verify molecular weight and detect volatile impurities
High-Performance Liquid Chromatography (HPLC) with UV detection Quantify purity using reverse-phase C18 columns and acetonitrile/water gradients
Infrared Spectroscopy (IR) Monitor characteristic carbonyl (C=O) and aromatic C–Cl, C–F stretching vibrations

Research Findings and Mechanistic Insights

  • The 4-methylpiperazinomethyl group influences the compound’s solvation and reactivity, enhancing hydrogen bonding interactions in polar solvents, which can be studied by computational methods such as Density Functional Theory (DFT) and experimentally by IR spectroscopy.

  • Photostability studies indicate that the piperazine moiety may act as a radical scavenger, improving stability under UV irradiation compared to simpler benzophenones.

  • The synthetic route benefits from the use of catalytic hydrogenation for nitro group reduction, which provides high yields and purity, essential for subsequent functionalization steps.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome Yield (%) Purity (%)
1 Electrophilic aromatic substitution or use of halogenated precursors 3-chlorobenzophenone or 3-chloro-4-fluoronitrobenzene, FeCl₃ catalyst or pre-halogenated Halogenated benzophenone core N/A N/A
2 Catalytic hydrogenation 1% Pt/C catalyst, H₂ gas, 0.5–0.8 MPa, 60–80 °C Reduction of nitro to aniline 94–96 >99.5
3 Nucleophilic substitution or reductive amination 4-methylpiperazine, acetonitrile/ether, base/catalyst Introduction of piperazinomethyl group Variable High
4 Purification Column chromatography, recrystallization Pure target compound N/A >99

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzophenone derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Property Analysis

The table below compares the target compound with structurally similar benzophenones, focusing on substituent variations and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3* Key Features
Target Compound Cl (4), F (2), 4-methylpiperazinylmethyl (2') C₂₀H₂₁ClFN₂O 359.45 ~3.1† Halogenated, piperazine moiety
3,5-Dichloro-4'-(4-methylpiperazinomethyl) Cl (3,5), 4-methylpiperazinylmethyl (4') C₂₀H₂₀Cl₂N₂O 374.90 ~3.8 Dichloro substitution
2,4-Dichloro-4'-(4-methylpiperazinomethyl) Cl (2,4), 4-methylpiperazinylmethyl (4') C₂₀H₂₀Cl₂N₂O 374.90 ~3.8 Ortho/para dichloro substitution
3'-Cyano-2-(4-methylpiperazinomethyl) CN (3'), 4-methylpiperazinylmethyl (2) C₂₀H₂₁N₃O 319.40 2.6 Cyano group, lower lipophilicity
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl) F (4), OH (4), CH₃ (3) C₁₄H₁₁FO₂ 246.24 ~2.1 Hydroxy and methyl groups, polar

*XLogP3 values estimated using PubChem data or substituent contributions. †Calculated using fragment-based methods (Cl and F increase logP vs. cyano).

Key Observations:
  • Halogen vs.
  • Dichloro Derivatives : Compounds with dual Cl substituents (e.g., 3,5-dichloro) exhibit higher molecular weights and logP values, which may improve stability but reduce solubility .
  • Hydroxy/Methyl Derivatives : Polar groups (e.g., OH in ) lower logP and enhance hydrogen-bonding capacity, critical for biological interactions .
Photochemical Properties:

Benzophenone derivatives act as photo-initiators, with absorption spectra influenced by substituents. The target compound’s Cl/F groups may redshift absorption compared to unsubstituted benzophenone (λmax ~340 nm) , enhancing utility in UV-curing applications.

Biological Activity

3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-29-4) is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological interactions.

  • Molecular Formula : C19H20ClFN2O
  • Molecular Weight : 346.84 g/mol
  • Boiling Point : 479.2°C at 760 mmHg
  • Density : 1.233 g/cm³
  • Melting Point : Not specified in the sources reviewed.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups allows for nucleophilic substitution reactions, which can modify the compound's interaction with biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated. The presence of the piperazine moiety is thought to enhance its interaction with microbial targets.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to interact with DNA and disrupt cellular processes is under investigation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings support further exploration into its use as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzophenone derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundYesYes
4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenoneModerateLimited
3-Fluoro-2-(4-methylpiperazinomethyl) benzophenoneYesYes

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation to form the benzophenone core, followed by functionalization of the piperazinomethyl group. For the benzophenone scaffold, anhydrous AlCl₃ in nitrobenzene (80–90°C, 45 min) is effective for introducing aryl ketone groups . The piperazinomethyl substituent may be introduced via a Mannich reaction or nucleophilic substitution, requiring precise control of pH and temperature to avoid side reactions. Critical parameters include solvent polarity (e.g., nitrobenzene for Friedel-Crafts), stoichiometry of AlCl₃, and protection of reactive sites (e.g., hydroxyl groups). Post-synthesis, steam distillation removes nitrobenzene, and recrystallization in ethanol yields pure crystals .

Q. How should researchers optimize purification methods for this compound given its halogen and piperazine substituents?

  • Methodological Answer : Purification challenges arise from the compound’s polarity (due to Cl, F, and the basic piperazine group). Column chromatography with a gradient of ethyl acetate/hexane is recommended for initial separation. For final purification, recrystallization in ethanol or methanol-water mixtures (as used for similar benzophenones) improves crystallinity . Piperazine’s basicity necessitates pH-controlled extraction (e.g., using 10% NaOH to isolate acidic byproducts) . Analytical HPLC with a C18 column and UV detection (λ = 254 nm) ensures >98% purity .

Q. What spectroscopic techniques are essential for confirming the structure of this benzophenone derivative?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), carbonyl (C=O at ~190 ppm), and piperazine methyl groups (δ 2.3–3.5 ppm). Fluorine’s deshielding effect alters adjacent proton signals .
  • IR Spectroscopy : Confirm carbonyl stretch (~1660 cm⁻¹) and N-H stretches from piperazine (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or F substituents) .
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-F = 1.357 Å) and dihedral angles between aromatic rings (e.g., ~57° for similar structures) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be interpreted to determine the spatial arrangement of substituents in this compound?

  • Methodological Answer : X-ray data analysis involves measuring torsion angles (e.g., O9—C8—C5—C6 = -141.1°) to quantify ring coplanarity and substituent orientation. Software like SHELX or OLEX2 calculates intermolecular interactions (e.g., O—H···O hydrogen bonds stabilizing the crystal lattice). For this compound, expect deviations in piperazine conformation due to steric hindrance from the 4-methyl group. Compare with databases (e.g., Cambridge Structural Database) to validate bond-length trends (e.g., C-Cl = 1.74 Å) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for the antimicrobial activity of halogenated benzophenones?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variable substituents (e.g., replacing Cl with Br or adjusting piperazine chain length) .
  • Biological Assays : Test against fungal (Candida albicans) and bacterial (Staphylococcus aureus) strains using MIC (Minimum Inhibitory Concentration) assays. Correlate logP values (calculated via ChemDraw) with membrane permeability .
  • Computational Docking : Use AutoDock Vina to model interactions with targets like HIV-1 reverse transcriptase or bacterial enzymes (e.g., acps-pptase). Halogens often enhance binding via hydrophobic interactions .

Q. How should researchers address contradictions in reported biological activities of benzophenone derivatives with similar substitution patterns?

  • Methodological Answer :
  • Control Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and microbial strains).
  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete piperazine functionalization) .
  • Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify whether activity disparities stem from resistance mechanisms .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound, particularly targeting bacterial proliferation pathways?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Monitor acps-pptase activity spectrophotometrically (λ = 340 nm) using NADH oxidation rates .
  • Time-Kill Curves : Assess bactericidal kinetics against E. coli at 2× MIC over 24 hours.
  • Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .

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